molecular formula C12H13N2NaO3 B1629096 Cyclopentobarbital sodium salt CAS No. 302-34-1

Cyclopentobarbital sodium salt

Cat. No.: B1629096
CAS No.: 302-34-1
M. Wt: 256.23 g/mol
InChI Key: OSAUDFMJMGEPIE-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentobarbital sodium salt is synthesized through the reaction of barbituric acid with allyl bromide and cyclopentene. The reaction typically involves the following steps:

    Formation of Barbituric Acid Derivative: Barbituric acid reacts with allyl bromide in the presence of a base such as sodium hydroxide to form 5-allylbarbituric acid.

    Cyclization: The 5-allylbarbituric acid undergoes cyclization with cyclopentene under acidic conditions to form cyclopentobarbital.

    Formation of Sodium Salt: The final step involves the neutralization of cyclopentobarbital with sodium hydroxide to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Using batch reactors for the initial formation of 5-allylbarbituric acid.

    Continuous Flow Reactors: Employing continuous flow reactors for the cyclization step to ensure consistent product quality.

    Purification: Purification of the final product through recrystallization and filtration techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclopentobarbital sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted barbiturates depending on the nucleophile used.

Scientific Research Applications

Cyclopentobarbital sodium salt has several scientific research applications:

    Chemistry: Used as a model compound in studying barbiturate chemistry and reaction mechanisms.

    Biology: Employed in research on central nervous system depressants and their effects on neuronal activity.

    Medicine: Investigated for its potential use in treating epilepsy and other convulsive disorders.

    Industry: Utilized in the development of new anesthetic agents and sedatives.

Comparison with Similar Compounds

Properties

IUPAC Name

sodium;5-cyclopent-2-en-1-yl-4,6-dioxo-5-prop-2-enyl-1H-pyrimidin-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3.Na/c1-2-7-12(8-5-3-4-6-8)9(15)13-11(17)14-10(12)16;/h2-3,5,8H,1,4,6-7H2,(H2,13,14,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAUDFMJMGEPIE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(C(=O)NC(=NC1=O)[O-])C2CCC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N2NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302-34-1
Record name Cyclopentobarbital sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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